molecular formula C9H7BrClN3 B1397057 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 1298031-95-4

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No. B1397057
M. Wt: 272.53 g/mol
InChI Key: OYSHEISHKRCNMU-UHFFFAOYSA-N
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Description

“8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C9H7BrClN3 . It has an average mass of 272.529 Da and a monoisotopic mass of 270.951172 Da .

Scientific Research Applications

Heterocyclic Nucleus in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, including derivatives like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, represents an important class of heterocyclic nucleus providing various bioactive molecules. This scaffold has spurred interest due to successful derivatives like the kinase inhibitor ponatinib, leading to exploration for therapeutic applications in medicine. Medicinal chemists are guided by structure-activity relationships (SAR) to develop novel compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Contribution to Synthetic Intermediates and Biological Importance

Heterocyclic N-oxide derivatives, including those synthesized from imidazo[1,2-b]pyridazine, are recognized for their versatility as synthetic intermediates and their biological significance. These compounds are pivotal in organic synthesis, catalysis, and medicinal applications, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. Their broad application scope underscores the importance of this heterocyclic motif in advanced chemistry and drug development investigations (Li et al., 2019).

Optoelectronic Material Development

Research on quinazolines and pyrimidines, related to imidazo[1,2-b]pyridazine, highlights their application in creating novel optoelectronic materials. Incorporating these heterocyclic fragments into π-extended conjugated systems has proven valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This demonstrates the scaffold's potential beyond medicinal chemistry into materials science, particularly in developing luminescent and electroluminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-6-3-8(11)13-14-4-7(5-1-2-5)12-9(6)14/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHEISHKRCNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208652
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

CAS RN

1298031-95-4
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298031-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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